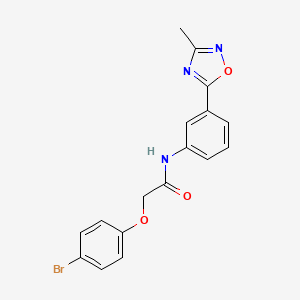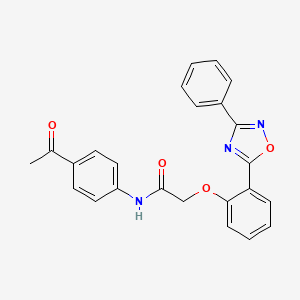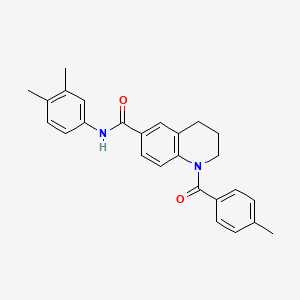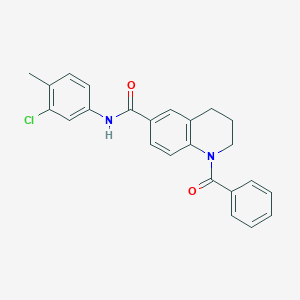
2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as BPO-27, is a synthetic compound that has shown promising results in scientific research. It belongs to the family of oxadiazole-based compounds and has been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
作用机制
The exact mechanism of action of 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. For example, this compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. The compound has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, the compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important process in cancer growth, as tumors require a blood supply to grow and spread.
实验室实验的优点和局限性
One advantage of 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is that it has shown promising results in both in vitro and in vivo studies. This suggests that the compound may have potential as a therapeutic agent for cancer and inflammation. However, one limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to determine its optimal dosage and potential side effects.
未来方向
There are a number of future directions for research on 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of focus could be on understanding the compound's mechanism of action in more detail. This could involve studying its effects on specific enzymes and signaling pathways in cancer and inflammation. Another area of focus could be on developing new formulations of this compound that could improve its bioavailability and therapeutic efficacy. Finally, future studies could focus on testing the safety and efficacy of this compound in human clinical trials.
合成方法
The synthesis of 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 4-bromophenol with 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with acetic acid to obtain the final product. This method has been reported to yield this compound with a purity of over 95%.
科学研究应用
2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been studied for its potential use in cancer treatment. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the growth of human breast cancer cells in vitro and in vivo. The compound was also found to induce apoptosis, or programmed cell death, in cancer cells. Another study conducted by Chen et al. (2019) showed that this compound could inhibit the proliferation of glioma cells and induce cell cycle arrest.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory effects. In a study conducted by Li et al. (2019), this compound was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The compound was also found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-11-19-17(24-21-11)12-3-2-4-14(9-12)20-16(22)10-23-15-7-5-13(18)6-8-15/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQMQLCZBLMOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)




